13-cis Ácido Retinoico Metil Éster

Descripción general

Descripción

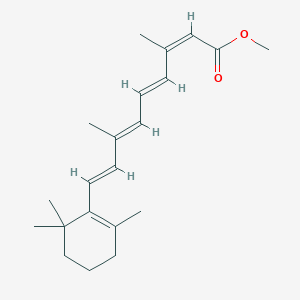

Methyl 13-cis-Retinoate is a synthetic derivative of vitamin A, specifically a methyl ester of 13-cis-retinoic acid. This compound is part of the retinoid family, which includes various forms of vitamin A and its analogs. Retinoids are known for their significant roles in biological processes such as vision, cell growth, and differentiation. Methyl 13-cis-Retinoate is particularly notable for its applications in medical and cosmetic fields due to its ability to influence cellular processes.

Aplicaciones Científicas De Investigación

Methyl 13-cis-Retinoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of retinoids under different conditions.

Biology: Investigated for its role in cell differentiation and apoptosis.

Medicine: Applied in the treatment of skin disorders such as acne and psoriasis. .

Industry: Utilized in the formulation of cosmetic products for its anti-aging and skin-renewing properties.

Safety and Hazards

Direcciones Futuras

Retinoids, including Methyl 13-cis-Retinoate, have been extensively studied for their roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . Future research may focus on further understanding the biochemistry of retinoids, their mechanisms of action, and their potential therapeutic applications .

Mecanismo De Acción

Target of Action

The primary targets of 13-cis Retinoic Acid Methyl Ester are RAR-β and RAR-α receptors . These receptors play a crucial role in mediating the anti-inflammatory and anti-tumor actions of the compound .

Mode of Action

The compound interacts with its targets, the RAR-β and RAR-α receptors, to exert its effects . It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction and the resulting changes contribute to its anti-inflammatory and anti-tumor properties .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the metabolism of retinol and retinyl ester . It also plays a role in the formation of the visual chromophore 11-cis-retinal, which must be formed from all-trans-retinyl ester through linked hydrolysis and isomerization reactions catalyzed by the enzyme RPE65 .

Pharmacokinetics

The pharmacokinetics of 13-cis Retinoic Acid Methyl Ester involve absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a modified one-compartment, zero-order absorption model combined with lag time . It has an apparent clearance of 15.9 l h 1, an apparent volume of distribution of 85 l, and an absorption lag time of 40min . There is a large inter-individual variability associated with all these parameters .

Result of Action

The molecular and cellular effects of the compound’s action include anti-inflammatory and anti-tumor effects . It induces mitochondrial membrane permeability transition, observed as swelling and as a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .

Action Environment

The action, efficacy, and stability of 13-cis Retinoic Acid Methyl Ester are influenced by various environmental factors. For instance, degradation and isomerization are minimized by storage under an inert gas such as argon, at < —20 °C in the dark . Furthermore, the compound is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol .

Análisis Bioquímico

Biochemical Properties

13-cis Retinoic Acid Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It has been suggested that it may act by inhibiting the actions of enzymes needed to metabolize steroids . It also acts through membrane receptors present on the surface of cells .

Cellular Effects

13-cis Retinoic Acid Methyl Ester has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been found to induce mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .

Molecular Mechanism

The mechanism of action of 13-cis Retinoic Acid Methyl Ester is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 13-cis Retinoic Acid Methyl Ester change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 13-cis Retinoic Acid Methyl Ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

13-cis Retinoic Acid Methyl Ester is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

13-cis Retinoic Acid Methyl Ester is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 13-cis Retinoic Acid Methyl Ester and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 13-cis-Retinoate can be synthesized from 13-cis-retinoic acid through esterification. One common method involves refluxing 13-cis-retinoic acid with anhydrous potassium carbonate and iodomethane in ethyl acetate solution for about 2 hours. The reaction mixture is then cooled and washed with water to obtain the desired product .

Industrial Production Methods: Industrial production of 13-cis-retinoic acid, the precursor to Methyl 13-cis-Retinoate, typically involves the use of vinyl-beta-ionol prepared from ionone and vinyl magnesium halides. This process ensures high purity and stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 13-cis-Retinoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into different biologically active forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include different isomers and derivatives of retinoic acid, which have varied biological activities .

Comparación Con Compuestos Similares

All-trans-Retinoic Acid: Known for its potent biological activity and use in treating acute promyelocytic leukemia.

9-cis-Retinoic Acid: Binds to both RARs and RXRs, making it a versatile compound in retinoid research.

Etretinate: A synthetic retinoid used in the treatment of severe psoriasis

Uniqueness: Methyl 13-cis-Retinoate is unique due to its specific isomeric form, which provides distinct biological activities compared to its all-trans and 9-cis counterparts. Its stability and ability to be converted into active retinoic acid forms make it a valuable compound in both research and therapeutic applications .

Propiedades

IUPAC Name |

methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-WYSPNRNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16760-45-5 | |

| Record name | 13-cis-Methyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016760455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does solvent polarity influence the formation of methyl 13-cis-retinoate during the photoisomerization of methyl all-trans-retinoate?

A1: Research indicates that methyl 13-cis-retinoate formation is significantly influenced by solvent polarity during the photoisomerization of methyl all-trans-retinoate. [, ] In non-polar solvents like heptane, methyl 13-cis-retinoate reaches its maximum concentration after two hours of irradiation. [, ] Interestingly, its concentration then decreases, reaching a level comparable to the maximum concentration observed in polar solvents like dimethyl sulfoxide. [, ] This suggests that while the 13-cis isomer might be favored initially in non-polar environments, prolonged irradiation leads to further isomerization, potentially favoring other isomers.

Q2: Is it possible to control the yield of specific methyl retinoate isomers during photoisomerization?

A2: Yes, the research highlights that manipulating both the solvent and irradiation time allows for control over the yield of desired methyl retinoate isomers. [, ] For instance, if a high yield of methyl 13-cis-retinoate is desired, a non-polar solvent like heptane and a shorter irradiation time of around two hours would be optimal. [, ] Conversely, maximizing methyl 11-cis-retinoate production requires a polar solvent like dimethyl sulfoxide and longer irradiation times. [, ] These findings highlight the importance of carefully selecting reaction conditions to achieve desired isomeric ratios.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)

![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)

![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)